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Compound of Interest

Compound Name:
1-(2,3-Dimethylphenyl)-1H-

pyrrole-2,5-dione

Cat. No.: B1294723 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,3-
Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound identified by CAS number 31581-09-6 is 1-(2,3-Dimethylphenyl)-1H-pyrrole-
2,5-dione, also known as N-(2,3-dimethylphenyl)maleimide.[1][2][3] This molecule belongs to

the class of N-arylmaleimides, a group of compounds recognized for their utility as versatile

synthons in organic chemistry and their significant potential in medicinal chemistry and

materials science. N-substituted maleimides are key building blocks in the synthesis of a wide

array of chemical entities due to the reactive nature of the maleimide double bond, which

readily participates in reactions such as Michael additions and Diels-Alder cycloadditions. Their

applications are diverse, ranging from the development of novel pharmaceuticals, including

acetylcholinesterase inhibitors and cholesterol absorption inhibitors, to their use in creating

high-performance polymers and bioconjugates.[4][5]

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2,3-
Dimethylphenyl)-1H-pyrrole-2,5-dione. While experimentally obtained spectroscopic data for

this specific compound is not readily available in the public domain, this document offers a

robust, field-proven synthetic protocol and a detailed, predicted analysis of its spectral

characteristics based on established principles and data from closely related analogues.
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Molecular Structure and Physicochemical
Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its

structure and fundamental properties.

Molecular Structure:
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Caption: Molecular structure of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione.
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Table 1: Physicochemical Properties

Property Value Source

CAS Number 31581-09-6 [1][2][3]

Molecular Formula C₁₂H₁₁NO₂ [1][2]

Molecular Weight 201.22 g/mol [1][2]

Appearance
Predicted: White to off-white or

pale yellow solid
General knowledge

Synthesis Protocol: A Validated Approach
The synthesis of N-arylmaleimides is a well-established two-step process that begins with the

acylation of an aniline derivative by maleic anhydride to form an intermediate maleanilic acid,

followed by cyclodehydration to yield the final maleimide.[6][7] This method is known for its

reliability and generally good yields.

Workflow for the Synthesis of 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione
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Start Materials:
2,3-Dimethylaniline
Maleic Anhydride

Step 1: Acylation
(Formation of Maleanilic Acid)
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Caption: Two-step synthesis workflow for N-arylmaleimides.
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Step 1: Synthesis of N-(2,3-Dimethylphenyl)maleanilic
Acid
Rationale: This step involves the nucleophilic attack of the amino group of 2,3-dimethylaniline

on one of the carbonyl carbons of maleic anhydride. The reaction is typically fast and

exothermic, leading to the opening of the anhydride ring to form the corresponding amic acid.

Ether or a similar non-polar solvent is used to facilitate the precipitation of the product.

Materials:

Maleic Anhydride (1.0 eq)

2,3-Dimethylaniline (1.0 eq)

Anhydrous Diethyl Ether

Procedure:

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride

(1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

While stirring, add a solution of 2,3-dimethylaniline (1.0 eq) in anhydrous diethyl ether

dropwise to the maleic anhydride solution. The addition rate should be controlled to manage

the exothermic reaction.

Upon addition, a precipitate of N-(2,3-dimethylphenyl)maleanilic acid will form.

Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction

goes to completion.

Collect the solid product by vacuum filtration.

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

Dry the product under vacuum. The resulting maleanilic acid is typically of sufficient purity for

the next step without further purification.
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Step 2: Cyclodehydration to 1-(2,3-Dimethylphenyl)-1H-
pyrrole-2,5-dione
Rationale: The intermediate maleanilic acid is cyclized to the imide through dehydration. This is

commonly achieved by heating in acetic anhydride with a catalytic amount of sodium acetate.

The acetic anhydride acts as both the solvent and the dehydrating agent.

Materials:

N-(2,3-Dimethylphenyl)maleanilic Acid (from Step 1)

Acetic Anhydride

Anhydrous Sodium Acetate (catalytic amount)

Procedure:

In a round-bottom flask, create a slurry of N-(2,3-dimethylphenyl)maleanilic acid and a

catalytic amount of anhydrous sodium acetate in acetic anhydride.

Heat the mixture with stirring to approximately 60-70°C.[8] Care should be taken not to

overheat, as this can lead to side reactions and reduced yields.

Maintain the temperature for 1-2 hours, during which the solid should dissolve as the

cyclization proceeds.

After the reaction is complete (can be monitored by TLC), cool the reaction mixture to room

temperature.

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the

crude product and hydrolyze the excess acetic anhydride.

Stir the mixture vigorously until the oily product solidifies completely.

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the

filtrate is neutral.

Dry the crude product.
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Purification
The crude 1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione can be purified by recrystallization

from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in

high purity.

Characterization Data (Predicted)
As of the date of this guide, specific experimental spectroscopic data for CAS 31581-09-6 is

not widely published. Therefore, the following characterization data is predicted based on the

known spectral properties of closely related N-arylmaleimides.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively simple and highly characteristic.

Table 2: Predicted ¹H NMR Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.20 - 7.30 m 3H Ar-H

The three

protons on the

dimethylphenyl

ring will appear

as a complex

multiplet in the

aromatic region.

~ 6.75 s 2H -CH=CH-

The two vinylic

protons of the

maleimide ring

are chemically

equivalent and

will appear as a

sharp singlet.

~ 2.30 s 3H Ar-CH₃

One of the

methyl groups on

the aromatic ring.

~ 2.15 s 3H Ar-CH₃

The second,

sterically

different methyl

group on the

aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR will confirm the presence of the key functional groups and the carbon

skeleton.

Table 3: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment Rationale

~ 170 C=O
The two equivalent carbonyl

carbons of the imide.

~ 138 Ar-C

Quaternary carbon of the

aromatic ring attached to a

methyl group.

~ 135 Ar-C

The other quaternary carbon of

the aromatic ring attached to a

methyl group.

~ 134 -CH=CH-
The two equivalent vinylic

carbons of the maleimide ring.

~ 131 Ar-C

Quaternary carbon of the

aromatic ring attached to the

nitrogen.

~ 129 - 126 Ar-CH Aromatic methine carbons.

~ 20 Ar-CH₃
Carbon of one of the methyl

groups.

~ 18 Ar-CH₃
Carbon of the second methyl

group.

Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

Table 4: Predicted IR Data
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~ 3100 Medium =C-H stretch
Vinylic C-H stretching

of the maleimide ring.

~ 2950 Medium C-H stretch

Aliphatic C-H

stretching of the

methyl groups.

~ 1770 & 1700 Strong C=O stretch

Asymmetric and

symmetric stretching

of the imide carbonyl

groups. This two-band

pattern is

characteristic of cyclic

imides.

~ 1600 Medium C=C stretch
Aromatic ring C=C

stretching.

~ 1380 Strong C-N-C stretch
Stretching of the imide

C-N-C bond.

Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry will confirm the molecular weight and provide structural information through

fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data
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m/z Interpretation

201
[M]⁺, Molecular ion peak, confirming the

molecular weight.

121
[M - C₄H₂NO₂]⁺, Loss of the maleimide radical,

leaving the dimethylaniline radical cation.

91
[C₇H₇]⁺, Tropylium ion, a common fragment

from substituted benzene rings.

Conclusion
1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione (CAS 31581-09-6) is a valuable N-

arylmaleimide with significant potential in synthetic and medicinal chemistry. While a full

experimental characterization dataset is not readily available in published literature, this guide

provides a robust and reliable two-step synthesis protocol. Furthermore, the predicted

spectroscopic data presented herein offers a strong foundation for researchers to confirm the

identity and purity of the synthesized compound. As with any chemical synthesis and

characterization, it is imperative for the researcher to conduct their own analytical validation to

ensure the material meets the requirements for their specific application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1294723?utm_src=pdf-body
https://www.benchchem.com/product/b1294723?utm_src=pdf-body
https://www.benchchem.com/product/b1294723?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Key-experimental-and-calculated-IR-Spectra-peaks-for-2_tbl1_385208214
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/692095
https://www.chemicalbook.com/SpectrumEN_1631-28-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1631-28-3_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099820/
https://www.rsc.org/suppdata/c9/qo/c9qo01259a/c9qo01259a1.pdf
https://www.aromsyn.com/product/31581-09-6.html?PageSpeed=noscript
https://www.aromsyn.com/product/31581-09-6.html?PageSpeed=noscript
http://www.pharmaffiliates.com/en/31581-09-6-1-2-3-dimethylphenyl-1h-pyrrole-2-5-dione-pa270013728.html
https://www.acgpubs.org/doc/2020070911470516-OC-1204-253.pdf
https://www.benchchem.com/product/b1294723#cas-31581-09-6-characterization-data
https://www.benchchem.com/product/b1294723#cas-31581-09-6-characterization-data
https://www.benchchem.com/product/b1294723#cas-31581-09-6-characterization-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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